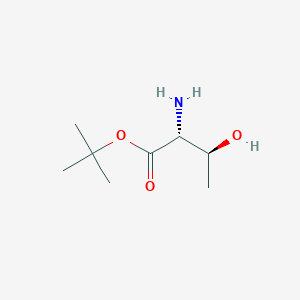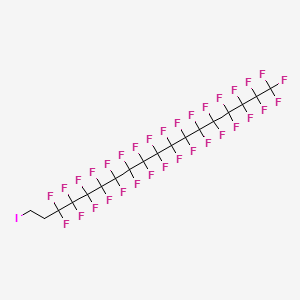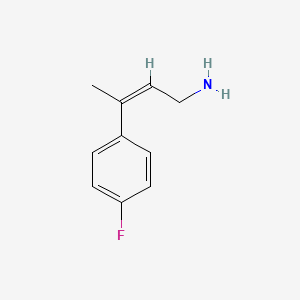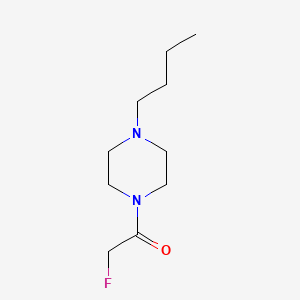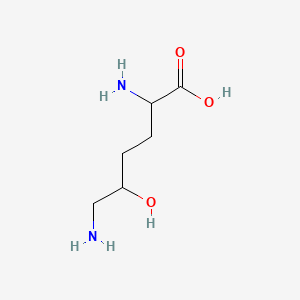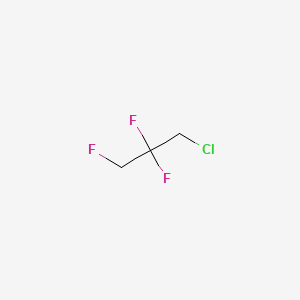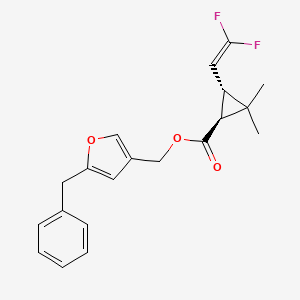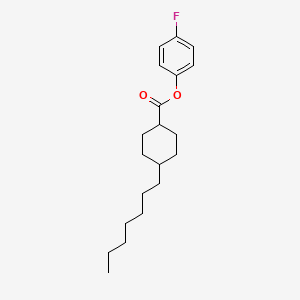
3-Carboxypropyl-tris(trideuteriomethyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carboxypropyl-tris(trideuteriomethyl)azanium is a specialized compound often used in scientific research due to its unique properties. This compound is characterized by the presence of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it particularly useful in various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxypropyl-tris(trideuteriomethyl)azanium typically involves the introduction of trideuteriomethyl groups into the molecular structure. This can be achieved through a series of chemical reactions that incorporate deuterium into the methyl groups. One common method involves the use of deuterated reagents in a controlled environment to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using specialized equipment to handle deuterated compounds. The process requires stringent control of reaction conditions to maintain the integrity of the deuterium labeling. This ensures the compound’s consistency and purity, which are critical for its applications in research and industry.
化学反应分析
Types of Reactions
3-Carboxypropyl-tris(trideuteriomethyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
3-Carboxypropyl-tris(trideuteriomethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: The compound’s deuterium labeling makes it useful in metabolic studies and protein structure analysis.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
作用机制
The mechanism by which 3-Carboxypropyl-tris(trideuteriomethyl)azanium exerts its effects is primarily related to its deuterium labeling. Deuterium, being a heavier isotope of hydrogen, can influence the compound’s chemical and physical properties. This can affect reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
相似化合物的比较
Similar Compounds
Gamma-Butyrobetaine-d9: Another deuterium-labeled compound used in similar applications.
Tris(hydroxymethyl)aminomethane:
Uniqueness
3-Carboxypropyl-tris(trideuteriomethyl)azanium is unique due to its specific combination of carboxypropyl and trideuteriomethyl groups. This unique structure provides distinct advantages in isotopic labeling studies, offering greater precision and reliability in tracking chemical and biological processes.
属性
分子式 |
C7H16NO2+ |
|---|---|
分子量 |
155.26 g/mol |
IUPAC 名称 |
3-carboxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1/i1D3,2D3,3D3 |
InChI 键 |
JHPNVNIEXXLNTR-GQALSZNTSA-O |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
C[N+](C)(C)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

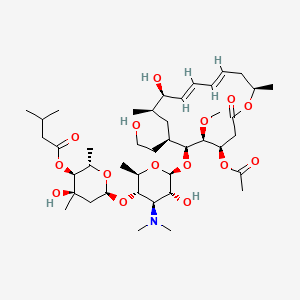
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)
